(2,4-Bis(difluoromethoxy)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Bis(difluoromethoxy)phenyl)propanoic acid is a chemical compound with the molecular formula C11H10F4O4 and a molecular weight of 282.19 g/mol . This compound is known for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring, and a propanoic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (2,4-Bis(difluoromethoxy)phenyl)propanoic acid involves several steps. One common method includes the reaction of 2,4-difluoromethoxybenzene with a suitable propanoic acid derivative under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
(2,4-Bis(difluoromethoxy)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The difluoromethoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Scientific Research Applications
(2,4-Bis(difluoromethoxy)phenyl)propanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,4-Bis(difluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethoxy groups and the propanoic acid moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
(2,4-Bis(difluoromethoxy)phenyl)propanoic acid can be compared with other similar compounds, such as:
2,4-Bis(trifluoromethyl)phenylboronic acid: This compound also contains fluorinated groups and a phenyl ring but differs in its boronic acid moiety.
2,4-Di-tert-butylphenol: Another compound with a phenyl ring and substituted groups, but with tert-butyl groups instead of difluoromethoxy. The uniqueness of this compound lies in its specific combination of difluoromethoxy groups and a propanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F4O4 |
---|---|
Molecular Weight |
282.19 g/mol |
IUPAC Name |
3-[2,4-bis(difluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1,3,5,10-11H,2,4H2,(H,16,17) |
InChI Key |
MTQNJFWLGKVVKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.